N-(5-nitro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-13(17-14-16-10-12(22-14)18(20)21)15(8-4-5-9-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHWXSJURIDJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-nitro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₅H₁₅N₃O₃S and a molecular weight of 317.36 g/mol. Its structure features a thiazole ring, a phenyl group, and a cyclopentane moiety, with a nitro group at the 5-position of the thiazole ring. This unique combination contributes to its potential biological activities.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Nitro-containing compounds are known for their ability to combat various microbial infections. The mechanism of action often involves the reduction of the nitro group to form reactive intermediates that can damage DNA and cell membranes, leading to cell death .
Table 1: Antimicrobial Activity Assessment
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
2. Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Nitro derivatives have been shown to modulate inflammatory pathways by inhibiting enzymes such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . The presence of the nitro group enhances its pharmacokinetic properties, making it effective in reducing inflammation.
Case Study: Inhibition of iNOS
In a study examining the effects of various nitro compounds on iNOS activity, this compound was identified as a potent inhibitor, demonstrating significant reductions in nitric oxide production in vitro .
3. Anticancer Activity
Research indicates that this compound may have anticancer properties, particularly in hypoxic tumor environments where nitro compounds can be selectively activated . The thiazole moiety is often associated with enhanced cytotoxicity against cancer cells.
Table 2: Anticancer Activity Assessment
The mechanisms underlying the biological activities of this compound involve interactions with various biological macromolecules. Preliminary studies suggest that it may bind to specific enzymes or receptors involved in disease pathways. Techniques such as molecular docking and binding affinity assays are being utilized to elucidate these interactions further.
Scientific Research Applications
While comprehensive data tables and well-documented case studies specifically focusing on the applications of "N-(5-nitro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide" are not available within the provided search results, the information present does allow for an overview of related research and potential applications.
Basic Information
this compound, also known as Cyclopentanecarboxamide, N-(5-nitro-2-thiazolyl)-1-phenyl- or this compound, has the molecular formula C15H15N3O3S and a molecular weight of 317.36 .
Potential Applications Based on Thiazole Derivatives
Thiazole derivatives have a wide range of applications, particularly in medicinal chemistry, showing anticonvulsant and anticancer activities .
Anticonvulsant Activity:
Certain thiazole derivatives have demonstrated anticonvulsant properties . For instance, one compound, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant activity . Another analogue, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, exhibited significant activity with a median anti-PTZ effective dose (ED) .
Anticancer Activity:
Thiazole-containing compounds have shown potential as anticancer agents . For example, a study reported that a series of indole-linked thiazoles exhibited promising anticancer potential and cell line selectivity . One compound showed the highest activity due to a methoxy group on the phenyl ring and fluorine substitution on the indole ring . Additionally, certain thiazole-integrated pyridine derivatives have shown better anti-breast cancer efficacy than standard drugs in tests . Phenylthiazole-incorporated quinoline derivatives have also displayed remarkable activity against colon and lung cancer cell lines .
Antimicrobial Activity:
Some synthesized compounds with a thiazole moiety have been investigated for in vitro antimicrobial activity against pathogenic strains . The presence of electron-withdrawing groups like nitro (NO2) at specific positions on the phenyl ring can enhance antibacterial activity .
Related Compounds
Other nitro-thiazole derivatives, such as N-(5-nitro-1,3-thiazol-2-yl)hexadecanamide, have been synthesized and characterized . Nitazoxanide, a thiazole derivative, can form cocrystals with other acids, potentially enhancing its properties . Researchers have also explored 5-nitro-1,2-benzothiazol-3-amine for its therapeutic potential in reducing protein misfolding .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues Identified in Literature
Compound from :
N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS: 2034505-50-3)
- Molecular Formula : C₁₇H₁₈N₄O₃S
- Key Features :
- Cyclopentane carboxamide backbone.
- Thiophen-2-yl substituent (electron-rich heterocycle).
- 5-Methylisoxazole fused to a 1,2,4-oxadiazole group.
- Comparison :
Compound m from :
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
- Key Features :
- Multi-ring system with thiazole, phenyl, and urea groups.
- Stereochemical complexity (S-configurations).
- The extended alkyl chain may reduce metabolic stability compared to the compact cyclopentane core .
Structural and Electronic Differences
Note: The molecular formula and weight of the target compound are derived from its IUPAC name due to the absence of explicit data in the evidence.
Implications of Structural Variations:
- Electron-Withdrawing Effects : The nitro group in the target compound may increase electrophilicity, enhancing reactivity in nucleophilic environments compared to the methylisoxazole in ’s compound .
- Solubility : The oxadiazole and hydroxyl groups in analogues from and could improve aqueous solubility, whereas the nitro-thiazole and phenyl groups in the target compound may favor lipid membrane penetration .
- Bioactivity : Thiazole and oxadiazole rings are associated with antimicrobial and kinase-inhibitory activities, but the nitro group’s presence in the target compound might confer distinct selectivity or toxicity profiles .
Q & A
Q. How is the crystal structure of N-(5-nitro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide determined using X-ray diffraction?
Answer: The crystal structure can be resolved via single-crystal X-ray diffraction (SC-XRD) using a Nonius Kappa CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection involves refining cell parameters (e.g., monoclinic system, space group P2₁/n) and employing the SHELXL97 software for structure solution and refinement. Key parameters include:
-
Crystallographic Data :
Parameter Value a 6.8740 Å b 12.5840 Å c 14.6861 Å β 101.622° V 1244.34 ų Z 4 Final refinement typically achieves R[F² > 2σ(F²)] ≤ 0.050 and wR(F²) ≤ 0.145, with hydrogen bonds (e.g., N–H⋯O) stabilizing molecular packing .
Q. What synthetic routes are reported for analogous 5-nitrothiazole carboxamide derivatives?
Answer: A common method involves coupling a 5-nitrothiazol-2-amine with a carboxamide precursor via acylation. For example:
-
Step 1 : React 5-nitrothiazol-2-amine with an acyl chloride (e.g., 1-phenylcyclopentane-1-carbonyl chloride) in pyridine under reflux.
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Step 2 : Purify via recrystallization (e.g., methanol/water mixture) and confirm purity via HPLC (>98%) .
-
Key Metrics :
Parameter Value Yield 60–75% Purity (HPLC) ≥98% Melting Point ~454 K
Advanced Research Questions
Q. How can researchers validate the selectivity of this compound for GSK-3β over other kinases?
Answer: Use kinase inhibition assays with a panel of recombinant kinases (e.g., CDK2, PKA, PKC) to measure IC₅₀ values. For example:
-
Assay Design :
- Incubate the compound with GSK-3β and competing kinases in ATP-competitive buffer.
- Quantify inhibition via fluorescence polarization or radiometric assays.
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Data Interpretation :
Kinase IC₅₀ (nM) GSK-3β 104 ± 12 CDK2 >10,000 PKA >10,000 Selectivity is confirmed if IC₅₀ for off-target kinases exceeds 10 µM .
Q. What strategies resolve discrepancies in reported IC₅₀ values across different studies?
Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Mitigation strategies include:
Q. How does the planarity of the molecule influence its biological activity?
Answer: The near-planar conformation of the 5-nitrothiazole and phenylcyclopentane moieties enhances binding to the GSK-3β active site. Computational docking (e.g., AutoDock Vina) shows:
-
Key Interactions :
- Nitro group forms hydrogen bonds with Lys85.
- Phenyl group engages in π-π stacking with Phe93.
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Structural Metrics :
Bond Length (Å) Angle (°) C–C (avg.) 1.42 C–N (nitro) 1.21 Deviations >0.115 Å reduce activity due to steric clashes .
Data Contradiction Analysis
Q. How do intermolecular interactions affect crystallographic reproducibility?
Answer: Variations in hydrogen-bonding networks (e.g., N–H⋯O vs. C–H⋯F) can lead to polymorphic forms. For example:
- Primary Interaction : N–H⋯O chains along [101] direction (d = 2.89 Å, θ = 168°).
- Secondary Interaction : C–H⋯F (d = 3.12 Å) stabilizes alternative packing.
Use powder XRD to identify polymorphs and refine structures with SHELXL-2018 .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
